4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol
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Overview
Description
4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3-chloro-4-fluorobenzyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Similar structure but lacks the chlorine atom.
4-(3-Chlorobenzyl)piperidine: Similar structure but lacks the fluorine atom.
4-(3-Chloro-4-methylbenzyl)piperidine: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
4-(3-Chloro-4-fluorobenzyl)piperidin-4-ol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The dual halogenation can enhance the compound’s binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C12H15ClFNO |
---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
4-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15ClFNO/c13-10-7-9(1-2-11(10)14)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
InChI Key |
FMYTYLXTODWBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)F)Cl)O |
Origin of Product |
United States |
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